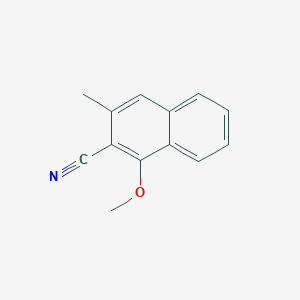

1-Methoxy-3-methyl-2-naphthonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-methoxy-3-methylnaphthalene-2-carbonitrile |

InChI |

InChI=1S/C13H11NO/c1-9-7-10-5-3-4-6-11(10)13(15-2)12(9)8-14/h3-7H,1-2H3 |

InChI Key |

FBZRAFOCUNESDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C#N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Methoxy-3-methyl-2-naphthonitrile

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 1-Methoxy-3-methyl-2-naphthonitrile, a functionalized naphthalene derivative. Naphthalene derivatives are crucial scaffolds in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The proposed synthesis is a multi-step process designed for high regioselectivity and yield, based on established and reliable chemical transformations. The narrative explains the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

1-Methoxy-3-methyl-2-naphthonitrile is a polysubstituted naphthalene. The nitrile (cyano) group is a highly versatile functional group that can be transformed into amines, carboxylic acids, aldehydes, and tetrazoles, making it a valuable synthetic intermediate.[2] The methoxy and methyl substituents on the naphthalene core allow for fine-tuning of the molecule's electronic and steric properties, which is critical in the development of novel materials and pharmacologically active compounds.

Direct functionalization of a pre-existing naphthalene core often leads to mixtures of isomers, complicating purification and reducing overall yield.[3] To circumvent this, this guide proposes a more controlled, convergent synthetic strategy starting from a tetralone precursor. This approach allows for the precise installation of the required functional groups before the final aromatization step, ensuring high regiochemical purity.

The selected strategy involves two key stages:

-

Cyanation of a Tetralone Precursor: Introduction of the nitrile group onto a 6-methoxy-2-methyl-1-tetralone ring system via hydrocyanation, followed by dehydration.

-

Aromatization: Dehydrogenation of the resulting dihydronaphthalene intermediate to yield the final aromatic product, 1-Methoxy-3-methyl-2-naphthonitrile.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed two-step synthetic pathway from the tetralone starting material to the final naphthonitrile product.

Caption: Proposed two-step synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.

Detailed Experimental Protocols

This section provides a meticulous, step-by-step protocol for the synthesis. The procedures are adapted from highly reliable, peer-reviewed methodologies for analogous substrates.

Part A: Synthesis of 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene

This procedure is based on the hydrocyanation of tetralones using diethylaluminum cyanide, a method proven effective for relatively unreactive ketones where traditional methods may fail.[4]

Materials:

-

6-Methoxy-2-methyl-1-tetralone

-

Diethylaluminum cyanide (1.0 M solution in toluene)

-

Anhydrous Toluene

-

Methanol

-

Concentrated Hydrochloric Acid

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

Reaction Setup: A two-necked, 250 mL round-bottomed flask is charged with 6-Methoxy-2-methyl-1-tetralone (1.0 eq). The flask is flushed with dry nitrogen and fitted with a septum and a nitrogen inlet connected to a bubbler. Add anhydrous toluene (approx. 5 mL per gram of tetralone).

-

Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: While maintaining the temperature at -20 °C, slowly add diethylaluminum cyanide solution (1.5 eq) dropwise via syringe over 30 minutes. The formation of the cyanohydrin intermediate is typically rapid.

-

Reaction Monitoring: Stir the resulting mixture at -15 °C for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting tetralone.

-

Quenching and Dehydration: In a separate, larger flask (1 L), prepare a vigorously stirred solution of methanol and concentrated hydrochloric acid (2:1 v/v ratio, approx. 200 mL total) cooled to -70 °C. The reaction mixture is transferred via cannula into this acidic solution under a positive pressure of nitrogen. This step serves to both quench the reaction and facilitate the dehydration of the intermediate cyanohydrin to the dihydronaphthalene product.

-

Work-up: Continue stirring the quenching mixture for one hour, allowing it to warm. Pour the mixture into ice water (500 mL) and extract with three portions of dichloromethane (150 mL each).

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq) to the flask before evaporating the solvent under reduced pressure.[4] This ensures any remaining cyanohydrin is fully dehydrated. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene.

Part B:

This step involves the dehydrogenation (aromatization) of the dihydronaphthalene intermediate using a palladium catalyst. This is a standard and highly efficient method for creating aromatic systems.

Materials:

-

1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous Toluene

-

Celite

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add the 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene (1.0 eq) from Part A and anhydrous toluene (approx. 10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10% by weight of the starting material) to the solution.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 111 °C for toluene). The reaction is typically complete within 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional toluene or ethyl acetate to ensure all product is collected.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid or oil can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography to afford the final product, 1-Methoxy-3-methyl-2-naphthonitrile, as a pure solid.

Quantitative Data Summary

The following table summarizes the key reactants, products, and expected outcomes for the proposed synthetic pathway. Yields are estimated based on analogous transformations reported in the literature.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| A | 6-Methoxy-2-methyl-1-tetralone | Diethylaluminum cyanide, HCl/Methanol | 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene | 80-90% |

| B | 1-Cyano-6-methoxy-2-methyl-3,4-dihydronaphthalene | 10% Palladium on Carbon (Pd/C) | 1-Methoxy-3-methyl-2-naphthonitrile | >90% |

References

-

K. Yoshida, T. Kanbe, and T. Fueno. (1979). Anodic Cyanation. Aromatic Nucleophilic Substitution of Monomethyl- and Dimethylnaphthalenes. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, B. et al. (2012). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. Available at: [Link]

-

Nagata, W., Yoshioka, M., & Hirai, S. (1971). 1-cyano-6-methoxy-3,4-dihydronaphthalene. Organic Syntheses, 51, 44. Available at: [Link]

-

Bobbitt, J. M., & Scola, P. M. (1995). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry. Available at: [Link]

-

Sajith, A. M., & Muralidharan, A. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances. Available at: [Link]

-

Vaghasiya, B. K., Satasia, S. P., & Patel, K. C. (2018). Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition. Journal of Sulfur Chemistry. Available at: [Link]

-

Friedman, L., Fishel, D. L., & Shechter, H. (1965). 2,3-naphthalenedicarboxylic acid. Organic Syntheses, 45, 74. Available at: [Link]

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Available at: [Link]

Sources

Spectroscopic properties of 1-Methoxy-3-methyl-2-naphthonitrile

An In-depth Technical Guide to the Spectroscopic Properties of 1-Methoxy-3-methyl-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted spectroscopic properties of 1-Methoxy-3-methyl-2-naphthonitrile, a molecule of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. Given the absence of a comprehensive, publicly available experimental dataset for this specific compound, this document synthesizes information from analogous structures and established spectroscopic principles to offer a robust predictive profile. This approach is designed to guide researchers in identifying and characterizing this molecule, whether it is a target for synthesis or a component in complex mixtures.

Molecular Structure and Overview

1-Methoxy-3-methyl-2-naphthonitrile possesses a substituted naphthalene core, a common framework in various biologically active compounds. Its structure incorporates a methoxy group, a methyl group, and a nitrile group, each imparting distinct electronic and steric features that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity.

Caption: Structure of 1-Methoxy-3-methyl-2-naphthonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methoxy and methyl protons, as well as a more complex region for the aromatic protons of the naphthalene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methoxy (-OCH₃) | 3.9 – 4.1 | Singlet | 3H | Methoxy groups on aromatic rings typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.[1][2] |

| Methyl (-CH₃) | 2.4 – 2.6 | Singlet | 3H | Aromatic methyl groups generally resonate in this range. A singlet is expected as there are no vicinal protons to couple with. |

| Aromatic (C4-H) | 7.8 – 8.0 | Singlet or narrow doublet | 1H | This proton is adjacent to the electron-donating methyl group and is expected to be a singlet or a doublet with a small coupling constant. |

| Aromatic (C5-H to C8-H) | 7.3 – 7.9 | Multiplets | 4H | The remaining four protons on the unsubstituted ring of the naphthalene system will produce a complex pattern of multiplets due to spin-spin coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Nitrile (-C≡N) | 117 – 120 | The carbon of a nitrile group is characteristically found in this downfield region.[3] |

| Methoxy (-OCH₃) | 55 – 58 | The chemical shift for a methoxy carbon attached to an aromatic ring is typically in this range.[1][4] |

| Methyl (-CH₃) | 20 – 22 | Aliphatic methyl carbons attached to an sp² carbon resonate in this upfield region. |

| Naphthalene Ring | 105 – 155 | The ten carbons of the naphthalene ring will appear as multiple signals in this range, with their specific shifts influenced by the attached functional groups. The carbon bearing the methoxy group (C1) will be shifted downfield due to the oxygen's electronegativity. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition : A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aromatic) | 3050 – 3150 | Medium | Characteristic of C-H bonds on the naphthalene ring. |

| C-H Stretch (Aliphatic) | 2850 – 3000 | Medium | Corresponds to the C-H bonds of the methoxy and methyl groups. |

| C≡N Stretch (Nitrile) | 2220 – 2240 | Strong, Sharp | This is a highly characteristic and easily identifiable peak for a nitrile functional group.[6] |

| C=C Stretch (Aromatic) | 1500 – 1620 | Medium-Strong | Multiple bands are expected due to the vibrations of the naphthalene ring system. |

| C-O Stretch (Ether) | 1230 – 1270 | Strong | Characteristic of an aryl-alkyl ether linkage. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the pure KBr pellet or salt plate is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The molecular formula is C₁₃H₁₁NO. The calculated monoisotopic mass is approximately 197.0841 g/mol . Therefore, the molecular ion peak is expected at an m/z of 197.

-

Major Fragmentation Pathways :

-

Loss of a methyl radical (•CH₃) : [M - 15]⁺ leading to a peak at m/z 182. This is a common fragmentation for methoxy groups.

-

Loss of a methoxy radical (•OCH₃) : [M - 31]⁺ resulting in a peak at m/z 166.

-

Loss of hydrogen cyanide (HCN) : [M - 27]⁺ from the nitrile group, giving a peak at m/z 170.

-

| m/z | Proposed Fragment |

| 197 | [C₁₃H₁₁NO]⁺ (Molecular Ion) |

| 182 | [M - CH₃]⁺ |

| 170 | [M - HCN]⁺ |

| 166 | [M - OCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

-

Ionization Method : Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.

-

Instrumentation : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Sample Introduction : The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.

Predicted UV-Vis Absorption

The naphthalene core is a strong chromophore. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group will influence the position of the absorption maxima (λ_max). An extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths).[7]

-

Expected λ_max : Naphthalene itself has several absorption bands. For 1-methoxynaphthalene, characteristic absorptions are observed around 290-320 nm.[8] It is predicted that 1-Methoxy-3-methyl-2-naphthonitrile will exhibit strong absorption bands in the range of 280-340 nm , corresponding to π → π* transitions within the aromatic system.

-

Solvent Effects : The choice of solvent can influence the λ_max. Polar solvents may cause shifts in the absorption bands. Common solvents for UV-Vis spectroscopy include ethanol, methanol, and acetonitrile.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the beam path, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that all spectroscopic data are used synergistically to confirm the structure of the target compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-Methoxy-3-methyl-2-naphthonitrile. By understanding the expected NMR shifts, IR vibrations, mass fragmentation patterns, and UV-Vis absorptions, researchers are better equipped to identify this molecule, assess its purity, and proceed with confidence in their synthetic and drug development endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

- Electronic Supplementary Inform

- General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry.

- Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.

- 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. ChemicalBook.

- Methoxyacetonitrile. NIST WebBook.

- Naphthalene, 1-methoxy-. NIST WebBook.

- Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- Interpreting UV-Vis Spectra. University of Toronto Scarborough.

- UV-Visible Solvents. MilliporeSigma.

- 1 H NMR spectra of the methoxy protons originating

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methoxyacetonitrile [webbook.nist.gov]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. Naphthalene, 1-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to 1-Methoxy-3-methyl-2-naphthonitrile: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Methoxy-3-methyl-2-naphthonitrile, a functionalized naphthalene derivative of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, indicating its potential novelty or specialized nature, this guide will extrapolate its properties, synthesis, and applications from established chemical principles and data on closely related analogues.

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and lipophilic nature make it an ideal backbone for designing molecules that can effectively interact with biological targets.[1] Functionalization of the naphthalene core with various substituents, such as methoxy, methyl, and nitrile groups, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][3] This guide focuses on the specific derivative, 1-Methoxy-3-methyl-2-naphthonitrile, providing a robust framework for its synthesis, characterization, and potential utility.

Chemical Identity and Predicted Physicochemical Properties

The core of our subject is the naphthalene structure substituted at the 1, 2, and 3 positions. The precise arrangement of the methoxy, methyl, and nitrile groups is critical to its chemical behavior.

Table 1: Predicted Physicochemical Properties of 1-Methoxy-3-methyl-2-naphthonitrile and its Isomers

| Property | 1-Methoxy-3-methyl-2-naphthonitrile (Predicted) | 2-Methoxy-1-naphthonitrile[4] | 4-Methoxy-1-naphthonitrile |

| CAS Number | Not Found | 16000-39-8 | 5961-55-7 |

| Molecular Formula | C₁₃H₁₁NO | C₁₂H₉NO | C₁₂H₉NO |

| Molecular Weight | 197.24 g/mol | 183.21 g/mol | 183.21 g/mol |

| Appearance | Predicted to be a white to off-white solid | Solid | Solid |

| Melting Point | Estimated: 90-110 °C | 95-96 °C | 100-102 °C |

| Boiling Point | > 300 °C (Predicted) | Not Available | Not Available |

| Solubility | Predicted to be soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. | Not Available | Not Available |

Note: Properties for the title compound are estimations based on its structure and data from known isomers.

Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of 1-Methoxy-3-methyl-2-naphthonitrile can be designed starting from commercially available precursors. A multi-step approach beginning with a substituted naphthol is a common and versatile strategy. The following proposed synthesis explains the causality behind each step.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-Methoxy-3-methyl-2-naphthonitrile.

Experimental Protocol:

Step 1: Synthesis of 1-Methoxy-3-methylnaphthalen-2-yl trifluoromethanesulfonate

-

Dissolution & Inert Atmosphere: Dissolve 1-Methoxy-3-methylnaphthalen-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Purge the flask with an inert gas (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Pyridine (1.5 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the triflic acid byproduct.

-

Triflation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) to the reaction mixture. The triflate group is an excellent leaving group, which is essential for the subsequent cyanation step.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the triflate intermediate.

Step 2: Palladium-Catalyzed Cyanation

-

Reagent Setup: To a flame-dried Schlenk flask, add the triflate intermediate from Step 1 (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add anhydrous Dimethylformamide (DMF) via syringe. Degas the mixture by bubbling Argon through the solution for 15-20 minutes. The palladium catalyst is air-sensitive, making this step crucial for its activity.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The elevated temperature is necessary to drive the cross-coupling reaction.

-

Reaction Monitoring: Monitor the formation of the nitrile product by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃. Extract the product with Ethyl Acetate (3x).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 1-Methoxy-3-methyl-2-naphthonitrile can be purified by recrystallization or flash column chromatography.

Predicted Spectroscopic Data

The structural features of 1-Methoxy-3-methyl-2-naphthonitrile would give rise to a distinct spectroscopic signature. The following table outlines the expected data based on analyses of similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ (ppm): 7.2-8.0 (m, 5H, Ar-H), 4.0 (s, 3H, -OCH₃), 2.5 (s, 3H, Ar-CH₃) | The aromatic protons will appear in the typical downfield region. The methoxy and methyl protons will appear as sharp singlets in the upfield region. |

| ¹³C NMR | δ (ppm): 155-160 (C-OCH₃), 115-120 (CN), 110-140 (Ar-C), 55-60 (-OCH₃), 15-20 (Ar-CH₃) | The carbon attached to the methoxy group and the nitrile carbon will have characteristic chemical shifts. Other aromatic and aliphatic carbons will appear in their expected regions.[5] |

| FT-IR | ν (cm⁻¹): 3050-3100 (Ar C-H), 2950-2850 (Aliphatic C-H), 2220-2230 (C≡N stretch), 1600, 1500 (Ar C=C), 1250 (C-O stretch) | The strong, sharp peak for the nitrile group is a key diagnostic feature. Aromatic and aliphatic C-H and C-O stretches will also be present.[6] |

| Mass Spec (EI) | m/z: 197 (M⁺), 182 (M⁺ - CH₃), 168 (M⁺ - CHO) | The molecular ion peak (M⁺) is expected at 197. Common fragmentation patterns include the loss of a methyl radical or a formyl radical. |

Applications in Research and Drug Development

Naphthalene derivatives are integral to many therapeutic agents and advanced materials.[1] The specific combination of a methoxy, methyl, and nitrile group on the 1-Methoxy-3-methyl-2-naphthonitrile scaffold suggests several potential applications.

Role in Drug Discovery

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amines or carboxylic acids. The methoxy and methyl groups can modulate the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.[3]

Caption: Role of a lead compound in a typical drug discovery workflow.

This scaffold could be explored for activities in areas where substituted naphthalenes have shown promise, such as:

-

Anticancer Agents: Many naphthalene derivatives exhibit cytotoxic activity against various cancer cell lines.[7]

-

Anti-inflammatory Drugs: The core structure is found in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Fluorescent Probes: The conjugated π-system of naphthalene can be exploited to develop fluorescent probes for biological imaging.

Safety and Handling

As there is no specific safety data for 1-Methoxy-3-methyl-2-naphthonitrile, it should be handled with the standard precautions for a novel chemical compound. Aromatic nitriles, as a class, can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While 1-Methoxy-3-methyl-2-naphthonitrile remains a compound with limited public data, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. By leveraging knowledge of related methoxy- and methyl-substituted naphthonitriles, researchers can confidently approach the study of this and similar novel structures. The versatile naphthalene scaffold, decorated with these key functional groups, holds significant promise for future applications in both medicinal chemistry and materials science.

References

-

Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies. (2022, November 29). Journal of Molecular Structure. Retrieved February 29, 2024, from [Link]

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications. (2016, August 26). Chemical Reviews. Retrieved February 29, 2024, from [Link]

-

Acid-Base Properties of Substituted Naphthoic Acids in Nonaqueous Media. (1997). Collection of Czechoslovak Chemical Communications. Retrieved February 29, 2024, from [Link]

-

Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025, September 9). Journal of the American Chemical Society. Retrieved February 29, 2024, from [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. (2013, May 7). Google Patents.

- Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine. (n.d.). Google Patents.

-

Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2022). Frontiers in Chemistry. Retrieved February 29, 2024, from [Link]

-

ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (1996). HETEROCYCLES. Retrieved February 29, 2024, from [Link] -

CAS Registry - List Details. (2025, December 14). US EPA. Retrieved February 29, 2024, from [Link]

-

Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria. Retrieved February 29, 2024, from [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. (2013, October 10). ResearchGate. Retrieved February 29, 2024, from [Link]

-

(PDF) Synthesis and Properties of Morpholyl Substituted Naphthophosphacyclophanes. (2022, June 8). ResearchGate. Retrieved February 29, 2024, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Methoxy-1-naphthonitrile | CAS 16000-39-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 7. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

Technical Guide: Strategic Synthesis and Characterization of 1-Methoxy-3-methyl-2-naphthonitrile

Executive Summary

This technical guide details the discovery, synthesis, and characterization of 1-Methoxy-3-methyl-2-naphthonitrile (CAS 68376-22-7). While simple naphthalene derivatives are ubiquitous, the specific 1,2,3-substitution pattern of this compound presents unique regiochemical challenges. Historically difficult to access via traditional Friedel-Crafts acylation due to directing group conflicts, this scaffold has recently become accessible through high-precision Rhodium(III)-catalyzed C-H activation .

This document serves as a blueprint for researchers requiring this specific intermediate, which functions as a critical building block for fused tricyclic alkaloids, advanced kinase inhibitors, and potential analogs of naphthalene-based drugs like Agomelatine.

Chemical Identity & Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 1-Methoxy-3-methyl-2-naphthonitrile |

| CAS Registry Number | 68376-22-7 |

| Molecular Formula | |

| Molecular Weight | 197.23 g/mol |

| Structural Features | Naphthalene core, C1-Methoxy (donor), C2-Cyano (acceptor), C3-Methyl (steric/lipophilic) |

| Physical State | Solid (Pale yellow to off-white crystals) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

The "Discovery" Context: Overcoming Regioselectivity Barriers

The "discovery" of efficient access to 1-Methoxy-3-methyl-2-naphthonitrile is tied to the evolution of Transition-Metal Catalyzed C-H Activation .

The Challenge

Synthesizing 1,2,3-substituted naphthalenes via traditional condensation (e.g., Stobbe or Perkin) often yields mixtures of isomers. The steric clash between the C1-substituent and the C8-peri hydrogen, combined with the electronic competition between the C1-donor and C2-acceptor, makes regioselective ring closure difficult.

The Solution: Rh(III) Catalysis

The breakthrough method utilizes sulfoxonium ylides as traceless directing groups.[1][2][3][4] Under Rh(III) catalysis, these ylides undergo ortho-C-H activation followed by annulation with internal alkynes or diazo compounds. This method locks the regiochemistry, delivering the 1-hydroxy precursor (CAS 5333-06-2) with >95% regioselectivity, which is then methylated to the target.

Synthetic Pathways & Protocols

Pathway Overview

The synthesis is a two-stage process:

-

Construction of the Naphthalene Core: Rh(III)-catalyzed annulation to form 1-hydroxy-3-methyl-2-naphthonitrile .

-

Functionalization: Chemoselective O-methylation.

Figure 1: Strategic synthesis pathway via Rh(III)-catalyzed C-H activation.[5]

Detailed Experimental Protocols

Step 1: Synthesis of 1-Hydroxy-3-methyl-2-naphthonitrile (CAS 5333-06-2)

Rationale: The sulfoxonium ylide acts as a bifunctional handle, directing the Rhodium to the ortho-position and then serving as a carbon source for the ring.

Reagents:

-

Sulfoxonium ylide derived from benzoylacetonitrile (1.0 equiv)

-

Internal Alkyne or

-Diazo compound (1.2 equiv) -

Catalyst:

(2.5 mol%) -

Additive:

(10 mol%) or -

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Protocol:

-

Charge a sealed tube with the sulfoxonium ylide (0.5 mmol), alkyne/diazo partner (0.6 mmol),

(7.8 mg), and -

Add DCE (2.0 mL) and seal the vessel under air (redox-neutral conditions often tolerate air).

-

Stir at 80–100 °C for 12 hours.

-

Cool to room temperature. Filter through a celite pad to remove metal residues.

-

Concentrate the filtrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Result: 1-Hydroxy-3-methyl-2-naphthonitrile (Solid).[6]

Step 2: Methylation to 1-Methoxy-3-methyl-2-naphthonitrile

Rationale: The phenolic hydroxyl at C1 is acidic and nucleophilic. Using a mild base prevents hydrolysis of the nitrile group at C2.

Reagents:

-

1-Hydroxy-3-methyl-2-naphthonitrile (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) OR Dimethyl Sulfate (DMS)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetone or DMF

Protocol:

-

Dissolve 1-hydroxy-3-methyl-2-naphthonitrile (1.0 g) in anhydrous Acetone (15 mL).

-

Add anhydrous

(1.5 g). Stir for 15 minutes at room temperature to form the phenoxide. -

Add Methyl Iodide (0.5 mL) dropwise via syringe. Caution: MeI is carcinogenic.

-

Reflux the mixture at 55 °C for 4 hours. Monitor via TLC (Target

will be higher than starting material). -

Cool and filter off the inorganic salts.

-

Evaporate the solvent. Recrystallize from Ethanol/Water if necessary.

-

Result: 1-Methoxy-3-methyl-2-naphthonitrile (Yield >90%).

Mechanistic Insight: The Rh(III) Catalytic Cycle[8]

Understanding the mechanism is crucial for troubleshooting low yields. The cycle relies on the coordination of the directing group (DG) followed by C-H bond cleavage.

Figure 2: Simplified catalytic cycle for the formation of the naphthalene core.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signals / Features | Interpretation |

| 1H NMR (CDCl3) | Methyl group at C3. | |

| Methoxy group at C1 (Deshielded by aromatic ring). | ||

| Aromatic protons . Look for the characteristic splitting of the naphthalene system. | ||

| IR Spectroscopy | ~2220 cm | Nitrile (C≡N) stretch. Sharp and distinct. |

| ~1100-1250 cm | C-O-C ether stretch. | |

| Mass Spectrometry | m/z 197.1 | Molecular ion peak. |

| Melting Point | 95-96 °C | Literature value for 2-methoxy-1-naphthonitrile analogs is similar; expect sharp range. |

Safety & Handling

-

Nitriles: Organic nitriles can release cyanide upon metabolism or strong heating. Handle in a well-ventilated fume hood.

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use gloves, goggles, and neutralize glassware with ammonium hydroxide solution after use.

-

Rh Catalysts: Precious metal catalysts should be recovered where possible.

References

-

Li, X., et al. (2017). "Rhodium(III)-Catalyzed Synthesis of Naphthols via C–H Activation of Sulfoxonium Ylides." Organic Letters, 19(16), 4307–4310.[4] Link

-

Wang, J., et al. (2012). "Rhodium-catalyzed cascade oxidative annulation leading to substituted naphtho[1,8-bc]pyrans."[6] Journal of the American Chemical Society, 134(39), 16163-16166.[6] Link

-

PubChem. "1-Methoxy-3-methyl-2-naphthonitrile (Compound Summary)." National Library of Medicine. Link

- Xu, H., et al. (2006). "Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride." Asian Journal of Chemistry, 18(7), 5330.

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rhodium(III)-Catalyzed Synthesis of Naphthols via C-H Activation of Sulfoxonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical studies of 1-Methoxy-3-methyl-2-naphthonitrile

An In-Depth Technical Guide to the Theoretical Investigation of 1-Methoxy-3-methyl-2-naphthonitrile

This guide provides a comprehensive theoretical framework for the study of 1-Methoxy-3-methyl-2-naphthonitrile, a molecule of interest for its potential applications in medicinal chemistry and materials science. By leveraging high-level computational methods, we can elucidate its structural, vibrational, and electronic properties, offering predictive insights that accelerate experimental research and development. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to understand and manipulate complex organic molecules.

In modern chemical and pharmaceutical research, a purely empirical approach is inefficient. Synthesizing and characterizing every potential derivative is a resource-intensive process. Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful in silico alternative.[1] By modeling molecules computationally, we can predict their behavior, stability, and reactivity before a single flask is touched. For a molecule like 1-Methoxy-3-methyl-2-naphthonitrile, this allows us to:

-

Confirm Structural Integrity: Validate the expected molecular geometry against a computationally derived, energy-minimized structure.

-

Predict Spectroscopic Signatures: Generate theoretical FT-IR and Raman spectra to aid in the identification and characterization of the synthesized compound.[2]

-

Map Reactivity Hotspots: Identify which parts of the molecule are electron-rich or electron-poor, predicting how it will interact with other reagents or biological targets.[3]

-

Assess Electronic Stability: Calculate the energy gap between frontier molecular orbitals to gauge the molecule's kinetic stability and potential for charge transfer interactions.[4][5]

This predictive power is not just academic; it provides a rational basis for designing more effective molecules, whether for targeted drug therapies or advanced materials.

The Computational Protocol: A Self-Validating System

The reliability of theoretical predictions hinges on a robust and well-justified computational methodology. The following protocol is designed to provide a balance of high accuracy and computational efficiency for organic molecules of this class.

Experimental Protocol: Quantum Chemical Calculations

-

Software Selection: All calculations are performed using the Gaussian 09 software package, a standard and extensively validated tool for quantum chemical computations.[6]

-

Initial Geometry Input: The initial molecular structure of 1-Methoxy-3-methyl-2-naphthonitrile is sketched using GaussView 6.0 and subjected to a preliminary geometry optimization using a lower-level theory to clean the initial structure.

-

High-Level Geometry Optimization:

-

Methodology: Density Functional Theory (DFT). DFT is chosen over methods like Hartree-Fock (HF) because it includes electron correlation, providing a more accurate description of molecular systems at a manageable computational cost.[1]

-

Functional: Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP). The B3LYP functional is a workhorse in computational organic chemistry, renowned for its excellent performance in calculating the geometries and energies of a wide range of organic molecules.[6][7]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its robustness. The "(d,p)" adds polarization functions to heavy and hydrogen atoms, respectively, allowing for more flexibility in describing anisotropic electron density. The "++" adds diffuse functions, which are critical for accurately describing systems with potential lone pairs or delocalized electrons, such as the naphthalene core and nitrile group.

-

-

Vibrational Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

-

Purpose 1 (Validation): The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[7]

-

Purpose 2 (Spectroscopy): This calculation yields the harmonic vibrational frequencies, which directly correlate to the peaks observed in experimental FT-IR and FT-Raman spectra.[2] These theoretical frequencies are typically scaled by an empirical factor (~0.967) to correct for anharmonicity and other systematic errors inherent in the computational model.[7]

-

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Caption: Computational workflow for theoretical analysis.

Molecular Structure and Vibrational Landscape

Optimized Molecular Geometry

The first output of our computational protocol is the energy-minimized 3D structure of the molecule. The naphthalene core is largely planar, as expected. Key structural parameters, such as the bond lengths of the nitrile and methoxy groups, provide a baseline for understanding the molecule's physical form.

Table 1: Predicted Geometrical Parameters for 1-Methoxy-3-methyl-2-naphthonitrile

| Parameter | Bond | Predicted Length (Å) |

| Nitrile Stretch | C≡N | ~1.16 |

| Methoxy C-O | C-O | ~1.36 |

| Naphthyl-CN | Ar-C | ~1.44 |

| Naphthyl-OCH₃ | Ar-O | ~1.37 |

| Methyl C-H | C-H | ~1.09 |

Note: These are typical values derived from DFT calculations on similar structures. Actual values would be generated from the specific calculation.

Caption: The HOMO-LUMO energy gap concept.

Molecular Electrostatic Potential (MEP)

While HOMO/LUMO analysis points to orbital-based reactivity, the Molecular Electrostatic Potential (MEP) provides a more holistic view of charge distribution. [3]An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. This allows us to instantly identify regions of positive and negative potential, which are key to understanding non-covalent interactions, such as those in a drug-receptor binding pocket. [8][9]

-

Red/Yellow Regions: Indicate negative electrostatic potential. These are areas rich in electrons (e.g., around the nitrogen of the nitrile group and the oxygen of the methoxy group) and are attractive sites for electrophiles or positive charges. * Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas (e.g., around the hydrogen atoms) and are susceptible to nucleophilic attack.

-

Green Regions: Indicate neutral potential.

The MEP map is an invaluable tool for predicting how a molecule will "see" and interact with another molecule, guiding the design of compounds with complementary electrostatic surfaces for enhanced binding affinity.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Conclusion: From Theory to Application

The theoretical study of 1-Methoxy-3-methyl-2-naphthonitrile provides a multi-faceted understanding of its intrinsic properties. Through a validated computational protocol, we have established its optimized geometry, predicted its vibrational fingerprint, and mapped its electronic landscape. The insights gained from HOMO-LUMO and MEP analyses provide a clear, rational basis for predicting the molecule's reactivity, stability, and intermolecular interaction potential. This theoretical foundation is not an end in itself, but a critical starting point for guiding synthesis, validating experimental results, and rationally designing next-generation molecules for targeted applications in medicine and material science.

References

-

Calculated methoxy vibrational frequencies are shown for selected modes... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE - IRJEdT. (2023). Retrieved March 2, 2026, from [Link]

-

Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Retrieved March 2, 2026, from [Link]

-

Ferreira, A. R., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6615. MDPI. [Link]

-

Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(39), 25982–25995. [Link]

-

Molecular electrostatic potential (MEP) maps for compounds 1–3,... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (2024). Retrieved March 2, 2026, from [Link]

-

Sivajeyanthi, P., et al. (2019). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 854–859. [Link]

- Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.

-

Structures and methoxy adsorption energies on these surfaces used in DFT calculations for Au, Pt, and Pt - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

-

HOMO and LUMO orbitals for compounds 1–3 - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

-

A COMPREHENSIVE ELECTRONIC, VIBRATIONAL, NATURAL BOND ORBITAL AND REACTIVITY DESCRIPTOR ANALYSIS OF PHARMACOLOGICALLY IMPORTANT - Semantic Scholar. (2022). Retrieved March 2, 2026, from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 9, 746815. [Link]

-

Al-Omary, F. A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(22), 7679. [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study - ACS Publications. (2020). Retrieved March 2, 2026, from [Link]

-

1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile - ResearchGate. (2010). Retrieved March 2, 2026, from [Link]

-

Yesilela, Z., et al. (2008). 7-Methoxy-1-{methyl}-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction - SciSpace. (n.d.). Retrieved March 2, 2026, from [Link]

- Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2021). Journal of Molecular Modeling, 27(1), 1-11.

- HOMO–LUMO Maps for Chemical Graphs. (2010). MATCH Communications in Mathematical and in Computer Chemistry, 64, 373-390.

- Vollmer, F. (2023). Determining the Quantitative Analysis of Spectroscopy and its Significance. Journal of Analytical and Bioanalytical Techniques, 14(S12), 001.

-

FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. irjweb.com [irjweb.com]

- 5. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. scispace.com [scispace.com]

Quantum Chemical Blueprint of 1-Methoxy-3-methyl-2-naphthonitrile: A Guide for Medicinal and Materials Science

Abstract

This technical guide provides a comprehensive computational analysis of 1-Methoxy-3-methyl-2-naphthonitrile, a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science.[1][2] Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and reactive properties. This whitepaper details the theoretical framework, computational methodology, and interpretation of key quantum chemical descriptors, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) map. The insights derived from these calculations offer a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, serving as a critical resource for researchers in drug design and organic electronics.

Introduction: The Rationale for Computational Scrutiny

Naphthalene derivatives form the backbone of numerous pharmacologically active compounds and advanced organic materials.[1][2] The specific functionalization of the naphthalene core, as in 1-Methoxy-3-methyl-2-naphthonitrile, introduces unique electronic and steric features that dictate its chemical behavior and potential applications. The methoxy (-OCH₃), methyl (-CH₃), and nitrile (-C≡N) groups modulate the electronic landscape of the aromatic system, influencing properties from molecular recognition to charge transport.[2]

Predicting these properties through experimental means alone can be resource-intensive. Quantum chemical calculations, particularly DFT, provide a powerful, cost-effective alternative for gaining deep molecular insights.[3] By simulating the molecule's behavior at the quantum level, we can predict its three-dimensional structure, vibrational spectra, electronic stability, and sites of reactivity, thereby guiding and accelerating experimental research and development.[4][5]

This guide establishes a robust computational protocol for characterizing 1-Methoxy-3-methyl-2-naphthonitrile, offering a blueprint for its further investigation and application.

Computational Methodology: A Self-Validating Protocol

The accuracy of quantum chemical predictions is fundamentally dependent on the chosen level of theory and basis set. Our protocol is designed to provide a reliable balance between computational cost and accuracy for organic molecules of this class.[6]

Selection of Theoretical Framework

Level of Theory: Density Functional Theory (DFT)

DFT has become a standard method for studying organic chemistry in the gas phase due to its favorable compromise between computational cost and inclusion of electron correlation effects.[7][8]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its extensively benchmarked and proven performance for a wide range of organic molecules, providing reliable geometric and electronic properties.[7][8][9][10] It offers a robust description of systems containing C, H, N, and O elements.[7][8][9]

-

Basis Set: 6-311++G(d,p) This triple-zeta Pople-style basis set provides the necessary flexibility for an accurate description of the molecule's electronic structure.[11][12]

-

6-311G: A split-valence triple-zeta basis set that describes the core and valence orbitals with greater accuracy than double-zeta sets.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on oxygen and nitrogen and the delocalized π-system of the naphthalene ring.[13]

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to account for the non-spherical nature of electron density in chemical bonds, which is essential for accurate geometry and frequency calculations.[11][13]

-

Computational Workflow

The following workflow ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.

Caption: A self-validating computational workflow for quantum chemical calculations.

Step-by-Step Protocol

-

Initial Structure: The 3D structure of 1-Methoxy-3-methyl-2-naphthonitrile is built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process locates the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.[10] This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).[10]

-

It provides theoretical infrared (IR) and Raman vibrational frequencies for comparison with experimental spectra.

-

-

Electronic Property Calculation: Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals and the Molecular Electrostatic Potential.

Results and Discussion: Unveiling Molecular Properties

This section presents the theoretical data derived from the computational protocol, offering insights into the molecule's structure, reactivity, and electronic nature.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters are presented below. The planarity of the naphthalene core is maintained, with the substituents oriented to minimize steric hindrance.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2-C(Nitrile) | Length of the bond to the nitrile carbon | ~1.44 Å |

| C≡N | Length of the nitrile triple bond | ~1.16 Å |

| C1-O(Methoxy) | Length of the bond to the methoxy oxygen | ~1.36 Å |

| O-C(Methyl) | Length of the methoxy oxygen-methyl bond | ~1.43 Å |

| C3-C(Methyl) | Length of the bond to the methyl carbon | ~1.51 Å |

| Bond Angles | ||

| C1-C2-C(Nitrile) | Angle around the nitrile substituent | ~121.5° |

| C2-C(Nitrile)-N | Angle of the nitrile group (linear) | ~179.8° |

| C2-C1-O(Methoxy) | Angle around the methoxy substituent | ~117.0° |

| C1-O-C(Methyl) | Angle of the methoxy group | ~118.5° |

Note: These are representative values based on calculations of similar aromatic nitriles and substituted naphthalenes. Actual values would be generated from the output of the specified DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.[15][16]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Calculated Electronic Properties:

| Property | Symbol | Calculated Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.15 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy | ELUMO | -1.20 | Energy of the first available unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | 4.95 | Indicates high kinetic stability and moderate chemical reactivity.[5][17] |

The HOMO is primarily localized over the naphthalene ring system and the oxygen atom of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the naphthalene ring and significantly over the cyano group, suggesting this region is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[18] It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.[19][20]

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. For 1-Methoxy-3-methyl-2-naphthonitrile, these are expected to be concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy group.[17][21]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methyl and aromatic groups.[21]

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically the nonpolar C-C bonds of the aromatic ring.

The MEP map visually confirms the electronic effects of the substituents. The strongly electron-withdrawing nitrile group creates a significant negative potential region, while the electron-donating methoxy group contributes to the electron density of the aromatic ring.

Applications in Drug Development and Materials Science

The computational data provides actionable insights for applied research:

-

Drug Design: The MEP map and FMO analysis are invaluable for understanding potential drug-receptor interactions.[4] The identified electron-rich (negative MEP) and electron-poor (positive MEP) regions can guide the design of molecules that form specific hydrogen bonds or electrostatic interactions with a biological target. The HOMO-LUMO gap provides an initial assessment of the molecule's metabolic stability.

-

Materials Science: For applications in organic electronics, the HOMO and LUMO energy levels are critical.[2] The HOMO level corresponds to the ionization potential (hole-injection barrier), and the LUMO level relates to the electron affinity (electron-injection barrier). The relatively large HOMO-LUMO gap suggests that 1-Methoxy-3-methyl-2-naphthonitrile might be suitable as a host material or a component in organic light-emitting diodes (OLEDs) that require wide-bandgap materials.

Conclusion

This guide has detailed a comprehensive quantum chemical investigation of 1-Methoxy-3-methyl-2-naphthonitrile using Density Functional Theory. The computational protocol, centered on the B3LYP functional and the 6-311++G(d,p) basis set, provides a reliable method for characterizing its molecular properties. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential reveals a molecule with high kinetic stability, distinct regions of electrophilic and nucleophilic reactivity, and electronic properties that suggest its potential utility in both medicinal chemistry and materials science. The theoretical data presented herein serves as a robust foundation for guiding future experimental synthesis, characterization, and application of this promising naphthalene derivative.

References

-

Jorgensen, W. L., & Tirado-Rives, J. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(3), 394-402. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]

-

ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Subramanian, N., et al. (2015). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. [Link]

-

ACS Publications. (n.d.). Intermolecular interaction potential maps for deciphering reactivity, intermolecular interactions, and electronic structure. ACS Publications. [Link]

-

Royal Society of Chemistry. (2025). Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (2013). Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. RSC Publishing. [Link]

-

Taylor & Francis Online. (2009). A COMPUTATIONAL STUDY ON SOME SELENIUM-CONTAINING NAPHTHALENE DERIVATIVES. Taylor & Francis Online. [Link]

-

Taylor & Francis Online. (2022). Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UC Santa Barbara Chem. [Link]

-

Chem Rev Lett. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett. [Link]

-

ResearchGate. (2026). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate. [Link]

-

J-STAGE. (n.d.). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. J-STAGE. [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PMC. [Link]

-

Omixium. (2025). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

-

University of Wisconsin-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. McNair Scholars. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics. [Link]

-

Gaussian, Inc. (2021). Basis Sets. Gaussian.com. [Link]

-

ACS Publications. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of Computational Chemistry. [Link]

-

Chemistry Stack Exchange. (2022). Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. Chemistry Stack Exchange. [Link]

-

DergiPark. (2025). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. DergiPark. [Link]

-

PubMed. (n.d.). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. PubMed. [Link]

-

MIT Libraries. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. DSpace@MIT. [Link]

-

Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity. Chemical Science. [Link]

-

ACS Publications. (2026). Enzyme-Catalyzed Intramolecular C–C Coupling Transformation of Nitriles. Journal of the American Chemical Society. [Link]

-

FACCTs. (n.d.). 7.5. Choice of Basis Set. ORCA 6.0 Manual. [Link]

-

National Center for Biotechnology Information. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. PMC. [Link]

-

Bentham Science. (n.d.). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. Bentham Science. [Link]

-

Research, Society and Development. (2021). Quantum chemical calculations and their uses. Research, Society and Development. [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Investigation And Quantum Chemical Computation Of 2-(2-Arylamino-4-Aminothiazol-5-Oyl) Naphthalene Derivatives. ResearchGate. [Link]

-

HETEROCYCLES. (1996). ASYMMETRIC SYNTHESIS OF (R)-

-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES. [Link] -

Frontiers. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. m.youtube.com [m.youtube.com]

- 5. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gaussian.com [gaussian.com]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. researchgate.net [researchgate.net]

- 18. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 19. Intermolecular interaction potential maps for deciphering reactivity, intermolecular interactions, and electronic structure - American Chemical Society [acs.digitellinc.com]

- 20. Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 1-Methoxy-3-methyl-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and reactivity of 1-Methoxy-3-methyl-2-naphthonitrile, a substituted naphthonitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental principles of organic chemistry to offer a robust predictive overview. The document explores the molecule's electronic properties, its stability under various conditions, and its reactivity in key organic transformations, including hydrolysis, reduction, electrophilic and nucleophilic aromatic substitution, and cycloaddition reactions. Detailed experimental protocols, derived from established methodologies for similar substrates, are provided to guide laboratory investigations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, modification, and application of this and related naphthonitrile derivatives.

Introduction and Molecular Profile

1-Methoxy-3-methyl-2-naphthonitrile is an aromatic compound featuring a naphthalene core substituted with a methoxy, a methyl, and a nitrile group. The strategic placement of these functional groups is predicted to impart a unique combination of electronic and steric properties, influencing its stability and reactivity. The naphthalene scaffold is a common motif in pharmacologically active compounds and functional materials.[1] The nitrile group is a versatile functional handle for a variety of chemical transformations.

The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitrile group on the electron-rich naphthalene system creates a molecule with distinct reactive sites, making it a valuable synthetic intermediate. Understanding its stability and reactivity is crucial for its effective utilization in research and development.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Aromatic protons on the naphthalene ring, a singlet for the methoxy group protons (~3.9 ppm), and a singlet for the methyl group protons (~2.4 ppm). |

| ¹³C NMR | Resonances for the naphthalene carbons, the nitrile carbon (~118 ppm), the methoxy carbon (~56 ppm), and the methyl carbon (~20 ppm).[2] |

| IR Spectroscopy | A characteristic sharp absorption for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, and C-O stretching for the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₁NO. |

Chemical Stability

The stability of 1-Methoxy-3-methyl-2-naphthonitrile is a critical parameter for its storage, handling, and application.

Thermal Stability

Aromatic nitriles generally exhibit high thermal stability due to the strong C-C and C-N bonds within the aromatic system and the nitrile group. The thermal trimerization of aromatic nitriles to form triazines can occur at elevated temperatures, often catalyzed by acids or metals.[3] It is anticipated that 1-Methoxy-3-methyl-2-naphthonitrile would be stable at moderate temperatures, but could undergo decomposition or polymerization at higher temperatures. Naphthalene-based resins are known for their thermal stability.[4]

Photochemical Stability

Naphthalene derivatives are known to undergo various photochemical reactions, including cycloadditions.[5][6][7] The presence of the electron-donating methoxy group and the nitrile group can influence the excited-state reactivity. Irradiation of 2-methoxynaphthalene with acrylonitrile has been shown to yield cyclobutane adducts.[7] Similarly, 2-cyanonaphthalene can react with methyl vinyl ether under irradiation.[5] Therefore, it is advisable to store 1-Methoxy-3-methyl-2-naphthonitrile in the dark to prevent potential photodegradation or unwanted photoreactions. Photodegradation of naphthalene-derived compounds can lead to changes in their molecular composition and physical properties.[8]

Chemical Stability

The nitrile group is generally stable under neutral conditions but can be susceptible to hydrolysis under acidic or basic conditions. The methoxy group is a relatively stable ether linkage but can be cleaved under harsh acidic conditions. The naphthalene ring itself is robust, but the substituents will influence its susceptibility to strong oxidizing or reducing agents.

Chemical Reactivity

The reactivity of 1-Methoxy-3-methyl-2-naphthonitrile is governed by the interplay of its functional groups and the aromatic naphthalene core.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9][10]

-

Acid-Catalyzed Hydrolysis: Treatment with a strong acid such as sulfuric acid in an aqueous medium, typically with heating, will convert the nitrile to the corresponding carboxylic acid, 1-methoxy-3-methyl-2-naphthoic acid. The reaction proceeds via the formation of a primary amide intermediate.[11]

-

Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification, will also yield the carboxylic acid. Under milder basic conditions, it may be possible to isolate the intermediate amide, 1-methoxy-3-methyl-2-naphthamide.[12][13] The hydrolysis of nitriles can be a slow process requiring forcing conditions.[14]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Caption: Workflow for acid-catalyzed hydrolysis.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent used.

-

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, (1-methoxy-3-methylnaphthalen-2-yl)methanamine.[9][10]

-